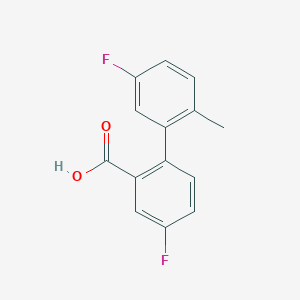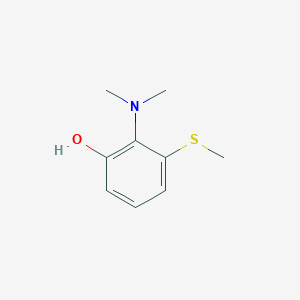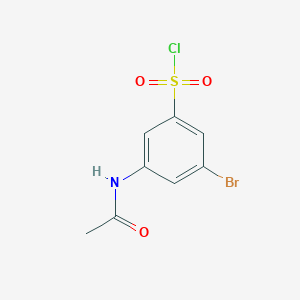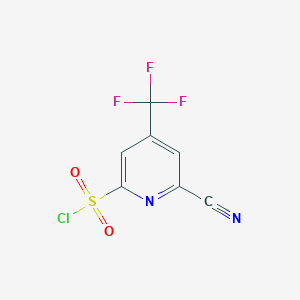
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a cyano group at the 6th position, a trifluoromethyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones . This process involves the use of chlorinating agents under controlled conditions to achieve the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to ensure high yield and purity of the final product, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: The cyano and trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids may be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Oxidized Derivatives: Products formed by the oxidation of the cyano or trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Wirkmechanismus
The mechanism of action of 6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Similar structure but with methyl groups instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the cyano and sulfonyl chloride groups but shares the trifluoromethyl-pyridine core.
Uniqueness
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a trifluoromethyl group on the pyridine ring, along with the sulfonyl chloride group, makes it a versatile compound in synthetic chemistry and various applications .
Eigenschaften
Molekularformel |
C7H2ClF3N2O2S |
|---|---|
Molekulargewicht |
270.62 g/mol |
IUPAC-Name |
6-cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF3N2O2S/c8-16(14,15)6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H |
InChI-Schlüssel |
BTWKCSOTJLHMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)


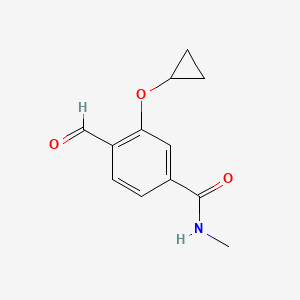

![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
